4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
Overview
Description
4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the molecular formula C15H10N2O3 and a molecular weight of 266.26 g/mol It is characterized by a phthalazine ring system with a phenyl group and a carboxylic acid functional group
Mechanism of Action
Target of Action
It’s suggested that compounds with similar phthalazinone scaffolds are often designed as p-glycoprotein (p-gp) inhibitors . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance (MDR) in tumor cells .
Mode of Action
If it acts as a p-gp inhibitor, it would likely interact with the p-gp protein, inhibiting its function and thereby increasing the intracellular concentration of other drugs, enhancing their efficacy .
Biochemical Pathways
P-gp inhibitors generally affect the drug efflux pathway, which is part of the body’s defense mechanism against xenobiotics .
Result of Action
If it acts as a p-gp inhibitor, it could potentially reverse multidrug resistance in tumor cells, enhancing the efficacy of other anticancer drugs .
Preparation Methods
The synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine derivatives. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or n-butanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid can be compared with similar compounds such as:
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: Similar structure but with a benzyl group instead of a phenyl group.
N-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: Contains a methyl group and a carboxamide functional group.
4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylic acid: Features a trifluoromethyl group on the phenyl ring
Properties
IUPAC Name |
4-oxo-3-phenylphthalazine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-12-9-5-4-8-11(12)13(15(19)20)16-17(14)10-6-2-1-3-7-10/h1-9H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQNQFANWGYNHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282521 | |
Record name | 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57531-19-8 | |
Record name | 57531-19-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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